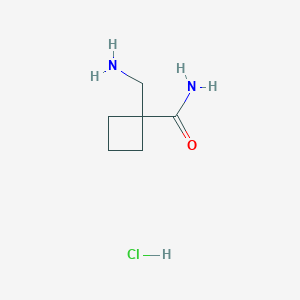
N-Methyl-N-(benzyloxycarbonyl)-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is a synthetic derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the methionine molecule. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(benzyloxycarbonyl)-L-methionine typically involves the following steps:
-
Protection of the Amino Group: : The amino group of L-methionine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the benzyloxycarbonyl-protected methionine.
L-Methionine+Cbz-Cl→N-(benzyloxycarbonyl)-L-methionine
-
Methylation: : The protected methionine is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). This step introduces the methyl group to the nitrogen atom, resulting in this compound.
N-(benzyloxycarbonyl)-L-methionine+CH₃I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Methyl-N-(benzyloxycarbonyl)-L-methionine can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
This compound+Oxidizing Agent→Sulfoxide/Sulfone Derivatives
-
Reduction: : The benzyloxycarbonyl group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) as a catalyst.
This compound+H2→N-Methyl-L-methionine
-
Substitution: : The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: N-Methyl-L-methionine
Substitution: Various N-alkyl or N-aryl derivatives
科学的研究の応用
N-Methyl-N-(benzyloxycarbonyl)-L-methionine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the protection of amino groups during peptide chain elongation.
Biochemical Studies: The compound is utilized in studies involving methionine metabolism and its role in various biological processes.
Drug Development: It serves as a precursor in the synthesis of methionine analogs and derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of N-Methyl-N-(benzyloxycarbonyl)-L-methionine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-methionine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-L-methionine: Lacks the benzyloxycarbonyl protecting group.
N-Benzyloxycarbonyl-N-methylglycine: Similar protecting group but different amino acid backbone.
Uniqueness
N-Methyl-N-(benzyloxycarbonyl)-L-methionine is unique due to the presence of both the benzyloxycarbonyl protecting group and the methyl group on the nitrogen atom. This dual modification provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other biochemical applications.
特性
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12(13(16)17)8-9-20-2)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJQCZQSBTJFY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCSC)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,3-difluorophenyl)butanoic acid](/img/structure/B8233792.png)



![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)




